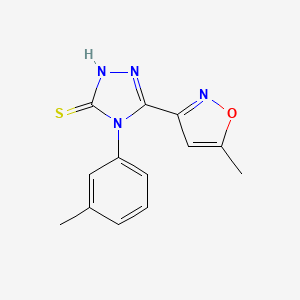![molecular formula C19H23ClN2O2S B4267420 1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine](/img/structure/B4267420.png)
1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine
説明
1-(3-chlorophenyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as TAK-683 and has been studied extensively for its pharmacological properties.
科学的研究の応用
TAK-683 has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have a high affinity for the neurokinin-3 receptor (NK3R), which is involved in the regulation of several physiological processes, including reproductive function, anxiety, and cardiovascular function. TAK-683 has been studied as a potential treatment for conditions such as endometriosis, polycystic ovary syndrome, and anxiety disorders.
作用機序
TAK-683 acts as an antagonist of the NK3R, blocking the binding of the neuropeptide substance P to the receptor. This inhibition of the NK3R signaling pathway leads to a decrease in the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), which are involved in the regulation of reproductive function. TAK-683 has also been shown to have anxiolytic effects, possibly through its modulation of the NK3R pathway.
Biochemical and Physiological Effects
TAK-683 has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to decrease the size of endometriotic lesions, reduce the number of ovarian cysts, and decrease anxiety-like behaviors. TAK-683 has also been shown to decrease the levels of GnRH and LH in the blood, leading to a decrease in reproductive function.
実験室実験の利点と制限
One of the main advantages of TAK-683 is its high affinity for the NK3R, making it a potent tool for studying the role of this receptor in various physiological processes. TAK-683 is also readily available in large quantities, making it suitable for use in lab experiments. However, one limitation of TAK-683 is its specificity for the NK3R, which limits its use in studying other receptors or signaling pathways.
将来の方向性
There are several future directions for research on TAK-683. One area of focus is on its potential therapeutic applications in conditions such as endometriosis and anxiety disorders. Further studies are needed to determine the efficacy and safety of TAK-683 in humans. Another area of research is on the role of the NK3R pathway in cardiovascular function, which may have implications for the treatment of hypertension and other cardiovascular conditions. Additionally, further studies are needed to determine the specificity of TAK-683 for the NK3R and its potential interactions with other receptors or signaling pathways.
特性
IUPAC Name |
1-(3-chlorophenyl)-4-(4-propylphenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O2S/c1-2-4-16-7-9-19(10-8-16)25(23,24)22-13-11-21(12-14-22)18-6-3-5-17(20)15-18/h3,5-10,15H,2,4,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTBWUAENOOLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 5-ethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4267353.png)
![7-(difluoromethyl)-9-methyl-2-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4267356.png)
![4-ethyl-N-(2-methoxyphenyl)-5-methyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4267359.png)
![2-(3-butoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4267373.png)

![4-{2-[2-(4-methylphenoxy)propanoyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4267388.png)
![3,4-dimethyl-6-({2-[2-(3-methylphenoxy)propanoyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4267394.png)
![N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-2-(4-methylphenoxy)propanamide](/img/structure/B4267397.png)
![methyl 4-{[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4267398.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4267406.png)
![propyl 4-(2,4-dimethylphenyl)-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4267407.png)
![6-chloro-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-phenylquinoline](/img/structure/B4267414.png)

![5-{[5-ethyl-3-(methoxycarbonyl)-2-thienyl]amino}-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B4267436.png)